N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide
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Overview
Description
N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide is an organic compound with a complex structure, characterized by the presence of a piperidine ring, a fluorophenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzene with 1-methyl-4-(N,N-dimethylamino)piperidine under suitable conditions to form an intermediate compound. This intermediate is then subjected to further reactions, including hydrogenation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
Scientific Research Applications
N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide, including the presence of a fluorophenyl group.
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another compound with a fluorophenyl group, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c1-16(2)13-22(28)24(30)27-12-4-6-19(15-27)23(29)26-21-7-3-5-18(14-21)17-8-10-20(25)11-9-17/h3,5,7-11,14,16,19H,4,6,12-13,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMBQBUCGBEJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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